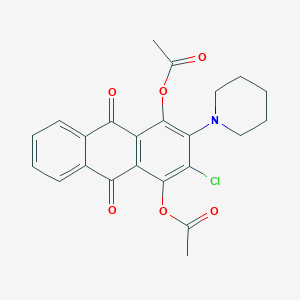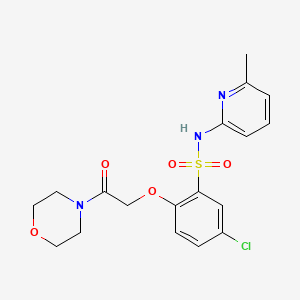![molecular formula C20H13FN4O2 B11046827 4-fluoro-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B11046827.png)
4-fluoro-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE is a complex organic compound that features a fluorinated benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atom and the pyridinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
4-FLUORO-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and oxadiazole ring play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets can vary depending on the specific application, but they often involve modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-N-(3-PYRIDINYL)BENZAMIDE: Shares a similar benzamide structure but lacks the oxadiazole ring.
2-FLUORO-N-(4-PYRIDINYL)BENZAMIDE: Another fluorinated benzamide with a different substitution pattern.
Uniqueness
4-FLUORO-N-{4-[5-(4-PYRIDINYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}BENZAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H13FN4O2 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
4-fluoro-N-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H13FN4O2/c21-16-5-1-14(2-6-16)19(26)23-17-7-3-13(4-8-17)18-24-20(27-25-18)15-9-11-22-12-10-15/h1-12H,(H,23,26) |
InChI Key |
MDOIEFWFHQISMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methylphenyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11046756.png)
![2-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B11046759.png)
![2,4,7-Trioxo-1-propyl-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11046766.png)

![4-({5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}sulfonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11046788.png)

![(1S,5R)-N-(3-chloro-4-fluorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11046792.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11046797.png)
![2-[2-(2-Morpholinoacetyl)hydrazino]-N~1~-(4-phenyl-1,3-thiazol-2-YL)acetamide](/img/structure/B11046811.png)
![Quinoline, 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-](/img/structure/B11046819.png)
![Methyl 6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11046826.png)
![4-{[6-(1-Ethyl-3-methyl-1H-pyrazol-5-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl trifluoromethyl ether](/img/structure/B11046840.png)

![N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide](/img/structure/B11046851.png)
